molecular formula C20H21N3O4S B2385012 2-(4-ethoxyphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one CAS No. 851802-50-1

2-(4-ethoxyphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one

Cat. No.: B2385012
CAS No.: 851802-50-1
M. Wt: 399.47
InChI Key: PAKIGZJNNCHKSX-UHFFFAOYSA-N
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Description

1.1. Structural Overview The compound 2-(4-ethoxyphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is a nitro-substituted imidazole derivative characterized by a 4-ethoxyphenyl group linked to an ethanone moiety and a dihydroimidazole ring bearing a 4-nitrobenzylsulfanyl substituent. Its molecular formula is C₂₅H₂₃N₃O₄S, with an average molar mass of 473.54 g/mol (approximated based on structural analogs in ).

For example, 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () reacts with aromatic carbonyl compounds to form structurally similar products. The 4-nitrobenzylsulfanyl group likely originates from thiol-nucleophile displacement of a chloromethyl precursor.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-2-27-18-9-5-15(6-10-18)13-19(24)22-12-11-21-20(22)28-14-16-3-7-17(8-4-16)23(25)26/h3-10H,2,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKIGZJNNCHKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one typically involves multiple steps. One common approach is to start with the ethoxyphenyl and nitrophenyl precursors, which are then subjected to a series of reactions including sulfonation, nitration, and imidazole formation. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as sulfuric acid or sodium borohydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process would likely include continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group typically yields nitro derivatives, while reduction yields amino derivatives .

Scientific Research Applications

2-(4-ethoxyphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, the nitrophenyl group may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The ethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, thereby increasing its efficacy .

Comparison with Similar Compounds

Research Findings and Methodological Notes

Stability Considerations

  • Nitro Group Instability : Under reducing conditions, the nitro group may convert to amine, altering reactivity (e.g., ’s 5-nitroimidazole derivatives).
  • Sulfanyl Linkage : Thioether bonds (C–S–C) are generally stable but susceptible to oxidation under strong acidic/oxidizing conditions.

Biological Activity

The compound 2-(4-ethoxyphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is a complex organic molecule with potential biological activity. Its structure incorporates various functional groups that may contribute to its pharmacological properties, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound based on available research findings, including synthesis methods, mechanisms of action, and case studies.

Chemical Structure and Properties

The IUPAC name for the compound is 2-(4-ethoxyphenyl)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone. The molecular formula is C20H21N3O4SC_{20}H_{21}N_{3}O_{4}S, with a molecular weight of approximately 393.46 g/mol. The presence of an ethoxy group and a nitrophenyl moiety suggests potential interactions with biological targets that could lead to therapeutic effects.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Starting Materials : Ethoxyphenyl and nitrophenyl precursors.
  • Reactions : Sulfonation, nitration, and imidazole formation under controlled conditions using solvents like methanol or ethanol and catalysts such as sulfuric acid or sodium borohydride.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. A study reported that derivatives containing the nitrophenyl group showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations around 1 mM .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaInhibition Concentration (mM)Reference
Derivative AS. aureus0.5
Derivative BE. coli0.75
2-(4-Ethoxyphenyl)...P. mirabilis1.0

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, notably MCF cells, with an IC50 value of approximately 25.72 μM . Furthermore, in vivo studies on tumor-bearing mice revealed significant suppression of tumor growth when treated with the compound .

Table 2: Anticancer Activity Findings

Study TypeCell LineIC50 (μM)Effect
In vitroMCF (breast cancer)25.72 ± 3.95Induces apoptosis
In vivoTumor-bearing miceN/ASuppresses tumor growth

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells:

  • Nitrophenyl Group : May interact with enzymes or receptors, triggering biochemical pathways that lead to cell death in cancerous cells.
  • Ethoxy Group : Enhances membrane permeability, facilitating cellular uptake and increasing efficacy against target cells .

Q & A

Basic Research Questions

Q. What are reliable methods for synthesizing 2-(4-ethoxyphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation of the imidazole core, followed by acylation to attach the ethoxyphenyl group. For example, condensation reactions under inert atmospheres (e.g., nitrogen) with catalysts like triethylamine can facilitate the formation of the sulfanyl bridge . Purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) is recommended to isolate the compound. Confirmation of intermediates via TLC and final product validation through melting point analysis and spectroscopic techniques (e.g., NMR) are critical .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify functional groups (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) and the nitrophenyl moiety (aromatic protons at δ 7.5–8.5 ppm). X-ray crystallography is essential to resolve stereochemical ambiguities, particularly for the imidazole ring and sulfanyl linkage. For example, highlights the use of Stoe IPDS II diffractometers for single-crystal analysis .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of this compound while minimizing side reactions?

  • Methodological Answer : Optimize reaction conditions by:

  • Temperature control : Conduct acylation steps at 0–5°C to reduce undesired hydrolysis .
  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfanyl group incorporation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of nitroaromatic intermediates .
    Monitor reaction progress via LC-MS to detect byproducts early and adjust stoichiometry or quenching protocols .

Q. How can researchers evaluate the compound's biological activity in antimicrobial assays?

  • Methodological Answer :

  • In vitro testing : Use standardized microdilution assays (e.g., CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity) .
  • Structure-activity relationship (SAR) : Compare activity against analogs with varied substituents (e.g., replacing 4-nitrophenyl with halogenated groups) to identify pharmacophores .
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodological Answer :

  • Multi-technique validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals. For crystallographic discrepancies (e.g., bond length variations), refine diffraction data using software like SHELXL and check for thermal motion artifacts .
  • Computational modeling : Perform DFT calculations (e.g., Gaussian09) to predict NMR chemical shifts and compare with experimental data .

Q. What experimental designs are suitable for studying the compound's environmental fate?

  • Methodological Answer :

  • Partitioning studies : Measure logP (octanol-water) to assess hydrophobicity and potential bioaccumulation .
  • Degradation assays : Conduct photolysis (e.g., UV light exposure) and hydrolysis (pH 5–9 buffers) experiments to identify breakdown products via HPLC-MS .
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition tests to evaluate acute toxicity (OECD guidelines) .

Q. How can the compound's electronic properties be exploited in materials science?

  • Methodological Answer :

  • Computational modeling : Use DFT to calculate HOMO-LUMO gaps and predict charge-transfer capabilities .
  • Spectroscopic analysis : UV-Vis spectroscopy (e.g., λmax in DCM) and cyclic voltammetry can characterize redox behavior for applications in organic semiconductors .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across studies?

  • Methodological Answer :

  • Standardize assays : Adopt consistent protocols (e.g., fixed inoculum sizes in antimicrobial tests) .
  • Control variables : Account for solvent effects (e.g., DMSO vs. aqueous buffers) and cell passage numbers in cytotoxicity studies .
  • Meta-analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets from independent studies and identify outliers .

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